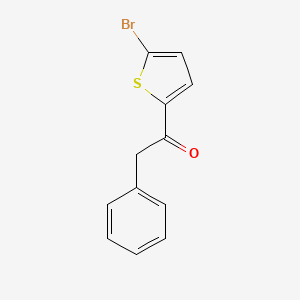

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one

Beschreibung

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one is a brominated aromatic ketone with the molecular formula C₁₂H₉BrOS (molecular weight: 281.17 g/mol). Its structure comprises a thiophene ring substituted with a bromine atom at position 5, linked to an ethanone group, which is further substituted with a phenyl group at the β-position. This compound is of interest in organic synthesis due to the electron-withdrawing bromine atom and the thiophene moiety, which enhance reactivity in cross-coupling and substitution reactions .

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-12-7-6-11(15-12)10(14)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNMXAUWNZRTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination of thiophene is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to a Friedel-Crafts acylation with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one .

Industrial Production Methods: Industrial production of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one. For instance, a study on ferrocenyl chalcones, which include thiophene derivatives similar to this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 6.59 to 12.51 µM. The presence of thiophene moieties was crucial for enhancing the anticancer activity, suggesting that modifications to this compound could yield even more potent analogs .

Antioxidant Properties

The antioxidant capabilities of thiophene-containing compounds have been explored, revealing that certain derivatives exhibit strong free radical scavenging activities comparable to ascorbic acid. This property is particularly significant as it suggests potential applications in preventing oxidative stress-related diseases .

Spasmolytic Effects

Another area of investigation involves the spasmolytic activity of thiophene derivatives. Compounds synthesized from 5-bromothiophene-2-carboxylic acid showed promising results in spasmolytic assays, indicating that derivatives like 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one could be further explored for gastrointestinal or smooth muscle relaxant applications .

Organic Synthesis

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations and coupling reactions, making it a versatile building block in the synthesis of more complex molecules. For example, its use in Suzuki cross-coupling reactions has been documented to yield novel thiophene-based derivatives with diverse biological activities .

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The ability of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one to form π-stacking interactions can enhance charge transport properties in organic electronic materials .

Case Study 1: Anticancer Efficacy

In a recent study focusing on ferrocenyl chalcones, researchers synthesized a series of compounds including those derived from 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one. The most active compound exhibited an IC50 value of 6.59 µM against MDA-MB-231 cells, demonstrating significant selectivity over non-cancerous cells (MRC-5), indicating potential for targeted cancer therapies .

Case Study 2: Synthesis and Characterization

A comprehensive study on the synthesis of thiophene derivatives through various coupling methods highlighted the efficiency of using 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one as a precursor. The yields achieved were reported between 65% and 80%, showcasing its effectiveness as a synthetic intermediate in producing bioactive compounds .

Wirkmechanismus

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological macromolecules. The phenylethanone moiety can further enhance these interactions through hydrophobic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Core

1-(Indolin-1-yl)-2-phenylethan-1-one (1a)

- Structure : Features an indoline ring (a bicyclic amine) instead of bromothiophene.

- Molecular Weight: ~237.29 g/mol (C₁₆H₁₃NO).

- NMR data shows distinct aromatic proton shifts due to the amine group .

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

- Structure: Contains a piperidine ring with an aminomethyl substituent.

- Molecular Weight : 232.32 g/mol (C₁₄H₂₀N₂O).

Heterocyclic Ring Modifications

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (4)

- Structure : Combines imidazole, oxadiazole, and thioether groups.

- Molecular Weight : ~393.45 g/mol (C₂₀H₁₅N₅O₂S).

- Single-crystal X-ray diffraction confirms planar geometry .

1-((1S,2S)-2-(4-Bromophenyl)cyclopropyl)-2-phenylethan-1-one (5d)

- Structure : Cyclopropane ring fused to a bromophenyl group.

- Molecular Weight : 315.20 g/mol (C₁₇H₁₅BrO).

- Crystallographic data (orthorhombic space group P2₁2₁2₁) reveals a non-planar conformation .

Halogenation and Electronic Effects

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one

- Structure : Benzodioxin ring with bromine at position 5.

- Molecular Weight : 333.18 g/mol (C₁₆H₁₃BrO₃).

- Key Differences : The benzodioxin group provides electron-donating oxygen atoms, contrasting with the electron-withdrawing thiophene-bromine system. This alters electrophilic substitution patterns .

1-(5-Bromo-2-fluorophenyl)-1-pentanone

- Structure: Fluorine and bromine on a phenyl ring linked to pentanone.

- Molecular Weight : 257.11 g/mol (C₁₁H₁₂BrFO).

- Key Differences: Fluorine’s electronegativity increases polarity and acidity of adjacent protons, while the longer pentanone chain affects lipophilicity .

Structural and Functional Group Analysis (Table)

Biologische Aktivität

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one, often referred to as a thiophene-based chalcone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a thiophene ring substituted with a bromine atom, connected to a phenylethanone moiety. The biological activity of this compound has been explored in various studies, revealing its potential in anticancer, antioxidant, and neuroprotective applications.

Chemical Structure and Properties

The chemical structure of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one can be represented as follows:

This indicates the presence of a bromine atom (Br), a sulfur atom (S) from the thiophene ring, and a carbonyl group (C=O) characteristic of ketones.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one exhibit significant anticancer properties. For instance, chalcone derivatives have shown promising results against various cancer cell lines, particularly breast cancer cells such as MDA-MB-231.

Key Findings:

- IC50 Values : Compounds with similar structures exhibited IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating potent cytotoxicity .

- Mechanism of Action : The proposed mechanism includes oxidative stress induction leading to apoptosis in cancer cells. This is supported by findings that these compounds increase reactive oxygen species (ROS) levels, which are critical in triggering apoptotic pathways .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MDA-MB-231 | 6.59 | Oxidative stress induction |

| 2 | MDA-MB-231 | 9.30 | Apoptosis via ROS increase |

| 3 | MDA-MB-231 | 10.51 | Cytotoxicity |

Antioxidant Activity

In addition to its anticancer properties, 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one has been evaluated for its antioxidant potential. The antioxidant activity was assessed using the DPPH radical scavenging assay.

Findings:

- EC50 Values : The compound demonstrated an effective concentration (EC50) comparable to ascorbic acid at approximately 31 μM, indicating strong radical scavenging ability .

| Compound | EC50 (μM) | Comparison to Ascorbic Acid |

|---|---|---|

| 1 | 31 | Comparable |

Neuroprotective Effects

The neuroprotective properties of thiophene-based compounds have also been investigated. Studies suggest that they may act as ligands for nicotinic acetylcholine receptors, which are crucial for cognitive function.

Research Insights:

- Binding Affinity : Compounds with a similar structural motif have shown nanomolar binding affinities to nicotinic receptors, suggesting potential therapeutic applications in cognitive disorders .

Study on Anticancer Activity

In one study focusing on the synthesis and evaluation of ferrocenyl chalcones, including derivatives of thiophene, it was observed that certain modifications significantly enhanced anticancer activity against both human and mouse breast cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity .

Evaluation of Antioxidant Properties

Another investigation assessed the antioxidant capacity of various thiophene derivatives through the DPPH assay. The results indicated that the presence of bromine in the thiophene ring contributed positively to the radical scavenging activity, further supporting the potential health benefits of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.